molecular formula C10H12O4S B040989 Dimethyl 2-(thiophen-2-ylmethyl)malonate CAS No. 122308-25-2

Dimethyl 2-(thiophen-2-ylmethyl)malonate

Cat. No.: B040989
CAS No.: 122308-25-2
M. Wt: 228.27 g/mol
InChI Key: PIIHAJHYNTWOAF-UHFFFAOYSA-N
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Preparation Methods

Orthocaine can be synthesized through the esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Orthocaine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalyst, sulfuric acid, and methanol. Major products formed from these reactions include quinones, amines, and substituted derivatives .

Scientific Research Applications

Orthocaine has several scientific research applications:

Mechanism of Action

Orthocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This inhibition of sodium channels leads to a loss of sensation in the targeted area, providing local anesthesia. The molecular targets involved in this mechanism are the voltage-gated sodium channels present in nerve cell membranes .

Comparison with Similar Compounds

Orthocaine can be compared with other local anesthetics such as benzocaine, lidocaine, and procaine. While all these compounds share a common mechanism of action by blocking sodium channels, orthocaine is unique due to its specific chemical structure and lower solubility in water. This lower solubility limits its use in certain applications but makes it suitable for powdered formulations .

Similar compounds include:

Properties

IUPAC Name

dimethyl 2-(thiophen-2-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIHAJHYNTWOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560142
Record name Dimethyl [(thiophen-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122308-25-2
Record name Dimethyl [(thiophen-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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